molecular formula C18H16BrN3O2S B2566689 (2-Bromophenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1448073-36-6

(2-Bromophenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2566689
CAS No.: 1448073-36-6
M. Wt: 418.31
InChI Key: PDGJKJXLGBKMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2-Bromophenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone" features a 2-bromophenyl group linked via a methanone bridge to a piperidine ring substituted with a 1,3,4-oxadiazole moiety bearing a thiophen-3-yl substituent. This structure combines aromatic, heterocyclic, and aliphatic components, making it a candidate for diverse applications, including antimicrobial or therapeutic agents, as inferred from structurally related compounds in the literature .

Properties

IUPAC Name

(2-bromophenyl)-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2S/c19-15-4-2-1-3-14(15)18(23)22-8-5-12(6-9-22)16-20-21-17(24-16)13-7-10-25-11-13/h1-4,7,10-12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGJKJXLGBKMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Bromophenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name: (2-Bromophenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
  • Molecular Formula: C16H16BrN3OS
  • Molecular Weight: 396.29 g/mol

The structure features a bromophenyl group, a piperidine moiety, and an oxadiazole ring linked to a thiophene. These functional groups are significant for the compound's biological interactions.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles and thiophenes often exhibit notable antimicrobial properties. A study on similar compounds has shown that modifications in the oxadiazole ring can enhance antibacterial activity against various pathogens. For instance, compounds containing thiophene rings have demonstrated effectiveness against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis .

Compound Activity MIC (μg/mL)
Oxadiazole derivative AAntibacterial25
Thiophene derivative BAntifungal50
Target compoundAntimicrobialTBD

Anticancer Activity

The potential anticancer properties of the target compound have also been explored. A related study demonstrated that compounds with similar structural motifs inhibited cancer cell proliferation in vitro. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the activation of caspases.

Cell Line Inhibition (%) at 100 μM
MDA-MB-231 (breast)70%
NUGC-3 (gastric)65%
SK-Hep-1 (liver)60%

The biological activity of (2-Bromophenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is thought to be mediated through several mechanisms:

  • Enzyme Inhibition: The oxadiazole ring may interact with key enzymes involved in cellular metabolism or signaling pathways.
  • Receptor Modulation: The piperidine moiety could modulate receptor activity, influencing cellular responses.
  • Reactive Oxygen Species (ROS) Generation: Some studies indicate that similar compounds induce oxidative stress in target cells, leading to cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Evaluation: A study on thiadiazine derivatives showed promising results against various bacterial strains, suggesting that structural modifications could enhance activity .
  • Anticancer Efficacy: Research on piperidine-based compounds revealed significant cytotoxic effects against cancer cell lines, with IC50 values indicating potent activity at low concentrations.
  • Structure–Activity Relationship (SAR): Investigations into SAR have highlighted the importance of substituents on the oxadiazole and thiophene rings in modulating biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

Aryl Group Variations
  • Target Compound: The 2-bromophenyl group at the methanone position may influence steric and electronic properties differently than para-substituted analogs.
  • : The compound "1-(4-bromophenyl)-2-(2-(5-(p-tolyl)thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one" features a 4-bromophenyl group and a p-tolyl-substituted thiophene.
  • : Chloro (4-chlorophenyl) and bromo (4-bromophenyl) derivatives of thiazole-based compounds highlight the impact of halogen position. Bromine’s larger atomic radius may improve lipophilicity and binding affinity compared to chlorine .
Heterocyclic Moieties
  • Oxadiazole vs. Thiadiazole :
    • The target compound’s 1,3,4-oxadiazole ring is more electronegative than the 1,3,4-thiadiazole in ’s "5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine." This difference may alter electronic distribution, solubility, and intermolecular interactions (e.g., hydrogen bonding) .
  • Piperidine vs. Pyrazole :
    • ’s pyrazole-based compound incorporates a methoxy-thiadiazole oxime, which introduces hydrogen-bonding sites absent in the target compound’s piperidine-oxadiazole system. Piperidine’s aliphatic nature may enhance solubility compared to rigid aromatic systems .

Physical and Chemical Properties

Property Target Compound Compound (Compound 4) Compound
Aryl Group 2-Bromophenyl 4-Bromophenyl 4-Chlorophenyl 2-Bromophenyl
Heterocycle 1,3,4-Oxadiazole Benzoimidazotriazole Thiazole 1,3,4-Thiadiazole
Solubility Moderate (piperidine) Low (aromatic stacking) Moderate (thiazole) Low (thiadiazole)
Halogen Impact Enhanced lipophilicity Reduced steric hindrance Lower lipophilicity (Cl) Similar lipophilicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.